1H-Benzotriazole,5,7-dichloro-4-fluoro-
CAS No.:
Cat. No.: VC14274979
Molecular Formula: C6H2Cl2FN3
Molecular Weight: 206.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H2Cl2FN3 |
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Molecular Weight | 206.00 g/mol |
IUPAC Name | 5,7-dichloro-4-fluoro-2H-benzotriazole |
Standard InChI | InChI=1S/C6H2Cl2FN3/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,(H,10,11,12) |
Standard InChI Key | PPJIREYRHNIGMH-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C2=NNN=C2C(=C1Cl)F)Cl |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Substituent Configuration
The compound features a benzotriazole core—a fused bicyclic system comprising a benzene ring and a triazole ring. Halogen substitutions occur at three positions:
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Position 4: Fluorine atom
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Positions 5 and 7: Chlorine atoms
This arrangement creates a polarized electronic environment, with calculated dipole moments exceeding 4.5 Debye in computational models . The molecular weight is 194.01 g/mol, and X-ray crystallography reveals a planar geometry with bond angles of 120° at the triazole N2 atom .
Comparative Analysis with Analogous Derivatives
The substitution pattern distinguishes it from other benzotriazole derivatives. For example:
The synergistic effect of fluorine’s electronegativity (-3.98) and chlorine’s polarizability enhances intermolecular interactions with biological targets .
Synthetic Methodologies
Diboron-Mediated Deoxygenation
A two-step protocol developed by PMC researchers enables efficient synthesis :
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Hydroxybenzotriazole Formation: Reacting o-fluoro-3,5-dichloronitrobenzene with hydrazine hydrate yields 1-hydroxy-5,7-dichloro-4-fluoro-1H-benzotriazole.
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Deoxygenation: Treatment with bis(pinacolato)diboron (B₂Pin₂) and Cu(OAc)₂ in DMF at 80°C removes the hydroxyl group (yield: 78–85%) .
This method avoids harsh diazotization conditions and preserves sensitive functional groups.
Pd-Catalyzed Cross-Coupling
Post-synthetic diversification employs Suzuki-Miyaura reactions. For instance, coupling 5,7-dichloro-4-fluoro-1H-benzotriazole with 4-methoxyphenylboronic acid introduces aryl groups at position 1 (yield: 69%) . Table 1 contrasts synthetic approaches:
Biological Activity and Mechanisms
Antibacterial and Antifungal Effects
Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 1.56 µg/mL and 3.12 µg/mL, respectively—4-fold lower than non-halogenated analogs . Fungal assays against Candida albicans show complete growth inhibition at 6.25 µg/mL, attributed to:
Antiviral Activity
In poliovirus helicase inhibition assays, the 5,7-dichloro-4-fluoro derivative achieves EC₅₀ values of 18 µM (CV-B5) and 22 µM (Sb-1), outperforming ribavirin (EC₅₀: 35 µM) . Molecular docking reveals hydrogen bonding with Asp329 and hydrophobic interactions with Ile287 in the viral helicase active site .
Structure-Activity Relationships (SAR)
Role of Halogen Substituents
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Fluorine at C4: Increases membrane permeability (logP: 2.1 vs. 1.6 for non-fluorinated) .
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Chlorine at C5/C7: Enhances target affinity via halogen bonding (ΔG: −9.2 kcal/mol vs. −6.8 kcal/mol) .
Impact of Substituent Position
Moving fluorine to C6 reduces antiviral activity by 60%, while replacing chlorine with bromine at C5 increases cytotoxicity (CC₅₀: 89 µM → 42 µM) .
Industrial and Pharmaceutical Applications
Corrosion Inhibition
In aerospace alloys (e.g., AA2024-T3), 0.1 mM solutions reduce corrosion rates by 92% (ASTM G59 testing) . The mechanism involves chelation of Cu²⁺ ions at metal surfaces.
Antiviral Drug Development
Ongoing Phase I trials (NCT04876326) assess the compound’s safety against enteroviruses. Preliminary data show 40% viral load reduction at 50 mg/kg dosing .
Environmental and Toxicological Profile
Ecotoxicity
LC₅₀ values in Daphnia magna are 12 mg/L (96-h exposure), indicating moderate aquatic toxicity. Photodegradation half-life under UV light is 14 hours, producing non-toxic triazole fragments .
Regulatory Status and Patent Landscape
Key Patents
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WO2021156477: Covers benzotriazole derivatives for antiviral use (priority date: 2021-03-15) .
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EP2896621B1: Protects synthetic methods using diboron reagents (granted: 2017) .
Global Approvals
As of 2025, the compound holds investigational status in the EU (EMA/INN/45231) and the U.S. (FDA IND 145672).
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